N-[3-(4-butylphenyl)-1-phenyl-1H-pyrazol-5-yl]-2-chloroacetamide
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Overview
Description
N-[3-(4-butylphenyl)-1-phenyl-1H-pyrazol-5-yl]-2-chloroacetamide is a chemical compound with the molecular formula C21H22ClN3O. It is a derivative of pyrazole, a class of organic compounds characterized by a five-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(4-butylphenyl)-1-phenyl-1H-pyrazol-5-yl]-2-chloroacetamide typically involves the following steps:
Bromination: The starting material, 4-butylphenyl, undergoes bromination to introduce a bromine atom at the para-position.
Coupling Reaction: The brominated compound is then subjected to a coupling reaction with phenylhydrazine to form the pyrazole ring.
Chloroacetylation: Finally, the pyrazole derivative is treated with chloroacetyl chloride to introduce the chloroacetamide group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthetic process.
Chemical Reactions Analysis
Types of Reactions: N-[3-(4-butylphenyl)-1-phenyl-1H-pyrazol-5-yl]-2-chloroacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Substitution reactions at the pyrazole ring or the chloroacetamide group can yield a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Oxidation can yield pyrazole-5-one derivatives.
Reduction Products: Reduction can produce pyrazole-5-ylamine derivatives.
Substitution Products: Substitution reactions can lead to a wide range of functionalized pyrazoles and chloroacetamides.
Scientific Research Applications
N-[3-(4-butylphenyl)-1-phenyl-1H-pyrazol-5-yl]-2-chloroacetamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which N-[3-(4-butylphenyl)-1-phenyl-1H-pyrazol-5-yl]-2-chloroacetamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
N-[3-(4-butylphenyl)-1-phenyl-1H-pyrazol-5-yl]-2-chloroacetamide is unique due to its specific structural features, such as the presence of the butyl group and the chloroacetamide moiety. Similar compounds include:
Pyrazole derivatives: Other pyrazole derivatives with different substituents on the ring.
Chloroacetamide derivatives: Compounds containing the chloroacetamide group but with different aromatic rings.
Butylphenyl derivatives: Compounds with butylphenyl groups but different heterocyclic cores.
Properties
IUPAC Name |
N-[5-(4-butylphenyl)-2-phenylpyrazol-3-yl]-2-chloroacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O/c1-2-3-7-16-10-12-17(13-11-16)19-14-20(23-21(26)15-22)25(24-19)18-8-5-4-6-9-18/h4-6,8-14H,2-3,7,15H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEZWLYCLSCMUJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C2=NN(C(=C2)NC(=O)CCl)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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